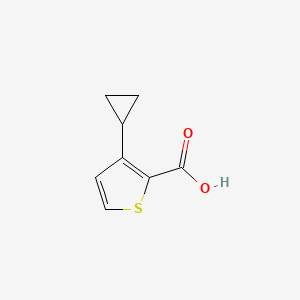

3-Cyclopropylthiophene-2-carboxylic acid

Description

X-ray Diffraction Studies of Thiophene Carboxylic Acid Derivatives

X-ray diffraction (XRD) analyses of thiophene carboxylic acid derivatives reveal distinct structural motifs influenced by substituents. For example, thiophene-2-carboxylic acid forms a tetrameric crystal structure stabilized by intermolecular hydrogen bonds between carboxylic acid groups . The orthorhombic space group Pna2₁ (a = 10.106 Å, b = 14.299 Å, c = 16.092 Å) accommodates four molecules per unit cell, with O-H···O interactions creating a cyclic hydrogen-bonded network . Introducing a cyclopropyl group at position 3 likely alters packing efficiency due to steric hindrance, though similar hydrogen-bonding patterns may persist .

Tetrameric Crystal Packing Arrangements

In unsubstituted thiophene-2-carboxylic acid, XRD reveals a centrosymmetric tetramer where each carboxylic acid group participates in two hydrogen bonds (O-H···O = 2.65–2.70 Å) . The cyclopropyl substituent in this compound may disrupt this symmetry, favoring alternative packing modes. For instance, bulky substituents like cyclopropane can induce torsional strain in the thiophene ring, reducing π-π stacking interactions and promoting van der Waals forces between nonpolar groups . Comparative studies of furan vs. thiophene derivatives highlight how increased aromaticity in thiophene enhances π-based interactions, which may partially offset steric effects in the cyclopropyl analog .

Spectroscopic Identification

NMR Spectral Signatures (¹H/¹³C)

¹H NMR (400 MHz, CDCl₃):

- Thiophene protons : Two doublets at δ 7.26 (H-4) and 7.89 (H-5), coupled via J = 5.6 Hz .

- Cyclopropyl protons : A multiplet at δ 1.0–1.5 ppm for the three-membered ring’s CH₂ groups and a distinct resonance at δ 2.2–2.5 ppm for the CH group bonded to sulfur .

- Carboxylic acid proton : A broad singlet at δ 12.1 ppm (exchanges with D₂O) .

¹³C NMR (100 MHz, CDCl₃):

FT-IR Vibrational Mode Analysis

Key IR absorptions (KBr, cm⁻¹):

Table 1: Summary of Key Spectroscopic Data

| Technique | Observed Signal | Assignment |

|---|---|---|

| ¹H NMR | δ 7.26 (d, J = 5.6 Hz) | H-4 (thiophene) |

| δ 7.89 (d, J = 5.6 Hz) | H-5 (thiophene) | |

| δ 1.0–1.5 (m) | Cyclopropyl CH₂ | |

| ¹³C NMR | δ 167.8 | Carboxylic acid (C=O) |

| FT-IR | 1695 cm⁻¹ | C=O stretch |

| 852 cm⁻¹ | C-S-C asymmetric stretch |

Propriétés

IUPAC Name |

3-cyclopropylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-8(10)7-6(3-4-11-7)5-1-2-5/h3-5H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKWJMSBCFTXSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(SC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501268731 | |

| Record name | 2-Thiophenecarboxylic acid, 3-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501268731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29488-33-3 | |

| Record name | 2-Thiophenecarboxylic acid, 3-cyclopropyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29488-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxylic acid, 3-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501268731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopropylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications De Recherche Scientifique

Synthesis of 3-Cyclopropylthiophene-2-carboxylic Acid

CPTCA can be synthesized through various methods, including palladium-catalyzed reactions. A notable approach involves the Suzuki–Miyaura cross-coupling reaction, which allows for the functionalization of thiophene derivatives. This method has been optimized to yield high amounts of cyclopropylthiophene derivatives, including CPTCA, demonstrating its versatility in organic synthesis .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of CPTCA and its derivatives. For instance, compounds containing the cyclopropylthiophene moiety have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the modulation of specific signaling pathways associated with tumor growth and metastasis .

Anti-inflammatory Properties

CPTCA has also been investigated for its anti-inflammatory effects. Research indicates that it may inhibit certain enzymes involved in inflammatory processes, such as phospholipase A2. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for developing anti-inflammatory drugs .

Material Science Applications

CPTCA serves as a versatile scaffold in material science, particularly in the development of organic semiconductors and photovoltaic materials. Its unique structure allows for enhanced charge transport properties, making it suitable for applications in organic electronics .

Case Study: Anticancer Activity

A study published in Molecules demonstrated that derivatives of CPTCA exhibited significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the cyclopropyl group could enhance biological activity, providing insights into designing more potent anticancer agents .

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanism of CPTCA. The study revealed that CPTCA effectively inhibited the production of inflammatory cytokines in vitro, suggesting its potential use as a therapeutic agent for inflammatory diseases .

Summary Table of Applications

Mécanisme D'action

The mechanism by which 3-Cyclopropylthiophene-2-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In anticancer applications, it may interfere with specific molecular pathways involved in cell proliferation and apoptosis.

Molecular Targets and Pathways:

Antimicrobial Activity: Targets microbial cell membranes and essential enzymes.

Anticancer Activity: Inhibits pathways related to cell growth and survival, such as the PI3K/Akt pathway.

Comparaison Avec Des Composés Similaires

Thiophene-2-carboxylic Acid

Structure : Lacks the cyclopropyl group; carboxylic acid directly attached to the thiophene ring (CAS: 527-72-0, C₅H₄O₂S) .

Reactivity : Unlike 3-cyclopropylthiophene-2-carboxylic acid, simpler thiophene-2-carboxylic acid derivatives generally undergo straightforward functionalization (e.g., bromination) without decarboxylation . This suggests the cyclopropyl group in this compound introduces steric or electronic effects that destabilize intermediates during bromination.

2-(Cyclopropyl)thiophene-3-carboxylic Acid

Structure: Positional isomer with cyclopropyl at the 2-position and carboxylic acid at the 3-position (CAS: 2104675-28-5) . Reactivity: No direct bromination data are available, but positional isomerism likely alters electronic distribution. For example, the proximity of the cyclopropyl group to the carboxylic acid in this compound may enhance steric hindrance, contributing to its atypical bromination behavior .

3-(Cyclopropylsulfamoyl)thiophene-2-carboxylic Acid

Structure: Incorporates a sulfamoyl group (-SO₂NH-cyclopropyl) adjacent to the carboxylic acid (CAS: NZ9, C₈H₉NO₄S₂) . This compound may exhibit enhanced solubility or bioactivity compared to its non-sulfonylated analog .

Esters and Aldehydes of 3-Cyclopropylthiophene

Examples :

- 3-Cyclopropylthiophene-2-carbaldehyde (12a) : Bromination yields were unsatisfactory, similar to the carboxylic acid derivative, indicating shared instability under halogenation conditions .

- Ester derivatives (e.g., 3a, 5a, 6a) : These precursors to this compound showed excellent bromination yields (84–96%), suggesting ester groups stabilize the thiophene ring during reaction .

Data Table: Key Properties and Reactivity

Key Research Findings

- Synthetic Challenges : The cyclopropyl group in this compound complicates electrophilic substitution (e.g., bromination), likely due to steric hindrance or electronic deactivation of the thiophene ring .

Activité Biologique

3-Cyclopropylthiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Structural Characteristics

The compound features a thiophene ring with a cyclopropyl group and a carboxylic acid moiety, which contribute to its distinct chemical properties. The molecular formula is with a molecular weight of approximately 168.21 g/mol. The cyclopropyl group enhances the compound's reactivity, making it an attractive candidate for various biological interactions.

Mechanisms of Biological Activity

- Enzyme Interaction :

- This compound has shown potential in modulating enzyme activity, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism. Studies indicate that thiophene derivatives can either inhibit or activate these enzymes, impacting metabolic pathways significantly.

- Receptor Binding :

- The unique structure allows for specific binding to biological receptors, potentially altering their conformation and activity. This property is vital in pharmacology and drug design as it may lead to the development of novel therapeutic agents.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Synthesis Techniques :

- Biological Evaluations :

- Therapeutic Implications :

Méthodes De Préparation

General Synthetic Procedure

- Starting Materials: Bromothiophene-2-carboxaldehyde or bromothiophene derivatives at the 2-position.

- Catalyst System: Palladium (II) acetate (Pd(OAc)₂) combined with electron-rich bulky ligands such as SPhos or cataCXium A.

- Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

- Solvent: Toluene with added water to facilitate the reaction.

- Temperature: Typically 90–100 °C.

- Reaction Time: 1–3 days depending on the substrate and catalyst loading.

The reaction proceeds by coupling the bromothiophene with cyclopropylboronic acid under inert atmosphere (argon), yielding cyclopropylthiophene intermediates with high efficiency (up to 95% yield reported for 5-cyclopropylthiophene-2-carbaldehyde, a closely related compound).

Conversion to Carboxylic Acid

The aldehyde or methyl ester derivatives obtained from the cross-coupling can be further oxidized or hydrolyzed to yield the carboxylic acid:

- Oxidation: Aldehydes can be converted to carboxylic acids using oxidative agents or via hydroxylamine hydrochloride treatment followed by acetic anhydride-mediated transformations.

- Hydrolysis: Esters such as methyl 3-cyclopropylthiophene-2-carboxylate undergo base-catalyzed hydrolysis with sodium hydroxide in solvents like tetrahydrofuran or ethanol-water mixtures at elevated temperatures (50–70 °C) for 12–16 hours, followed by acidification to precipitate the carboxylic acid.

Bromination and Lithiation Routes

Alternative synthetic routes involve functionalization of cyclopropylthiophene precursors:

- Bromination: Controlled bromination of cyclopropylthiophene using bromine in glacial acetic acid at low temperatures (15–20 °C) yields brominated intermediates.

- Lithiation and Sulfur Dioxide Insertion: Treatment of brominated cyclopropylthiophene with n-butyllithium at −78 °C, followed by sulfur dioxide insertion and chlorination with N-chlorosuccinimide, produces sulfonyl chloride derivatives that can be further transformed into carboxylic acids.

Data Table: Summary of Key Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Suzuki–Miyaura Coupling | Bromothiophene (1 eq.), cyclopropylboronic acid (1.3 eq.), Pd(OAc)₂ (0.25–1 mol%), SPhos (0.5–2 mol%), K₃PO₄ (2 eq.), toluene/H₂O, 90 °C, 1–2 h | 77–95 | High purity via filtration and distillation |

| Aldehyde to Nitrile Conversion | Hydroxylamine hydrochloride (1.4 eq.), pyridine, 90 °C, 1 h; then acetic anhydride (10 eq.), 90 °C, 2 h | 60–70 | Followed by acidification and extraction |

| Ester Hydrolysis to Carboxylic Acid | NaOH (4 M), tetrahydrofuran or ethanol/water, 50–70 °C, 12–16 h; acidification to pH 2 | 90–97 | Crystallization yields high purity |

| Bromination | Bromine in glacial acetic acid, sodium acetate trihydrate, 15–20 °C, 12 h | 80–90 | Controlled temperature to avoid by-products |

| Lithiation and Sulfonyl Chloride Formation | n-BuLi (2.5 M), THF, −78 °C; sulfur dioxide (2 eq.), N-chlorosuccinimide, room temperature | 55 | Intermediate for further functionalization |

Research Findings and Optimization Insights

- Catalyst Loading: Lower catalyst loadings (<0.5 mol%) tend to result in incomplete conversion and higher by-product formation, while optimized loadings (~1 mol%) achieve near-quantitative yields.

- Ligand Effects: Bulky and electron-rich phosphine ligands (e.g., SPhos, cataCXium A) significantly enhance the coupling efficiency, especially for sterically hindered substrates.

- Reaction Atmosphere: Strict inert atmosphere (argon) is necessary to prevent catalyst deactivation.

- Purification: Products are typically purified by filtration through Celite®, liquid-liquid extraction, silica gel filtration, and vacuum distillation or crystallization to achieve >98% purity.

- Hydrolysis Conditions: Base hydrolysis of esters is highly efficient, with sodium hydroxide in tetrahydrofuran or ethanol-water mixtures providing near-quantitative conversion to the acid.

Q & A

Q. What are the established synthetic routes for 3-cyclopropylthiophene-2-carboxylic acid, and what are their key methodological considerations?

- Answer: Synthesis typically involves cyclopropanation of thiophene precursors or coupling reactions. For example:

- Cyclopropane introduction: Reacting thiophene-2-carboxylic acid derivatives with cyclopropane precursors (e.g., via [2+1] cycloaddition using carbenes or transition metal catalysis).

- Purification: Reverse-phase HPLC (C18 column, methanol/water gradient) yields high-purity products (~67% yield in analogous syntheses) .

- Key reagents: Anhydrides (e.g., cis-1,2,3,6-tetrahydrophthalic anhydride) for carboxylation under nitrogen protection .

Q. How is this compound characterized spectroscopically?

- Answer: Standard techniques include:

- 1H/13C NMR: Assign peaks based on cyclopropyl (δ ~0.5–1.5 ppm for CH2, δ ~1.5–2.5 ppm for CH) and thiophene (δ ~6.5–7.5 ppm) protons .

- IR spectroscopy: Carboxylic acid C=O stretch (~1700 cm⁻¹), thiophene ring vibrations (~3100 cm⁻¹) .

- X-ray crystallography: Use SHELX software for structural refinement; cyclopropane ring geometry (bond angles ~60°) confirms strain .

Q. What are the stability and storage guidelines for this compound?

- Answer:

- Stability: Stable under inert atmospheres but degrades in presence of strong oxidizers (e.g., peroxides), producing CO, CO2, and sulfur oxides .

- Storage: Amber glass bottles at 4°C; desiccate to prevent hydrolysis. Avoid contact with acids/bases to preserve carboxylate integrity .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound derivatives?

- Answer:

- Catalyst screening: Test Pd/Cu systems for Suzuki coupling to improve cyclopropane-thiophene bond formation .

- Solvent optimization: Use DMF or THF for anhydride-mediated carboxylation (reflux at 80°C, 12–24 hours) .

- Yield tracking: Monitor intermediates via TLC (silica gel, UV detection) to isolate high-purity fractions .

Q. How to resolve contradictions between NMR and X-ray data for cyclopropane-containing derivatives?

- Answer:

- Cross-validation: Compare experimental NMR shifts with DFT-predicted values (Gaussian09, B3LYP/6-31G* basis set) .

- Dynamic effects: Account for cyclopropane ring puckering in solution (NMR) vs. static crystal structures (X-ray) using SHELXL refinement .

- Case study: For 2-cyclopropylthiophene-3-carboxylic acid, X-ray confirmed planar thiophene, while NMR indicated slight ring distortion .

Q. How does the cyclopropyl group influence electronic properties and reactivity of the thiophene ring?

- Answer:

- Electron-withdrawing effect: Cyclopropane’s strain increases electrophilicity at the thiophene C2 position, enhancing carboxylate reactivity .

- Steric effects: Cyclopropane restricts rotation, favoring planar conformations for π-π stacking in crystal lattices .

- Reactivity studies: Compare with methyl/ethyl derivatives via Hammett plots to quantify substituent effects .

Q. What methodologies assess the pharmacological potential of this compound?

- Answer:

- Antibacterial assays: Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Enzyme inhibition: Screen against COX-2 or kinases via fluorescence polarization (IC50 determination) .

- ADMET profiling: Calculate logP (Octanol-water partition coefficient) to predict bioavailability; experimental values for analogs range 1.8–2.5 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.